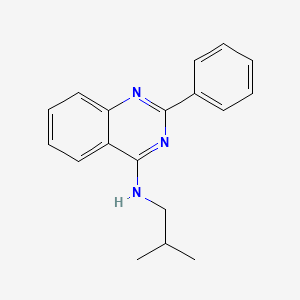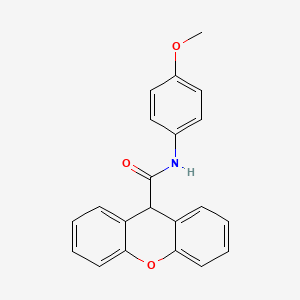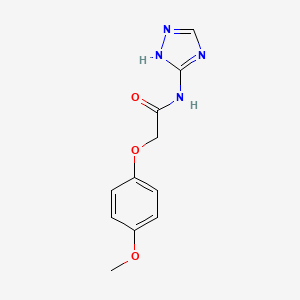
2-(3-bromobenzylidene)quinuclidin-3-one
説明
2-(3-bromobenzylidene)quinuclidin-3-one is a compound of interest due to its unique structural and chemical properties. It is part of the quinuclidine derivatives, known for their diverse chemical reactions and applications in synthesis and medicinal chemistry. The molecule's interest stems from its solid-state structure, molecular conformation, and the potential it holds for further chemical modifications and applications.
Synthesis Analysis
The synthesis of quinuclidine derivatives, including this compound, often involves complex reactions that yield intermediates with unique structural features. One approach is the reduction of 3-benzoyl- and 3-benzoylmethylquinuclidines and their oximes, leading to stereospecific products with significant implications for further synthetic applications (Vorob'eva et al., 1983).
Molecular Structure Analysis
The solid-state structure and conformation of quinuclidine derivatives have been extensively studied. For example, (Z)-2-(phenylbenzylidene)-3-quinuclidinone shows a trans conformation around the double bond, with quinuclidine and diphenyl moieties presenting deformations due to intramolecular strains and/or nonbonded interactions (Santini et al., 1994).
Chemical Reactions and Properties
Quinuclidine derivatives undergo a variety of chemical reactions, demonstrating their versatility. Radical reactions with the 2-bromobenzylidene group, for example, have shown to be effective for unusual 1,6-hydrogen transfer reactions, highlighting the compound's potential for innovative synthetic pathways (Sakaguchi et al., 2006).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting points, and crystalline structures, are crucial for their application in synthesis and potential pharmaceutical applications. These properties are often determined through X-ray diffraction, DFT calculations, and NMR spectroscopy, offering insights into the molecule's behavior under various conditions (Dega‐Szafran et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming hydrogen bonds, and the ability to undergo various chemical reactions, define the utility of quinuclidine derivatives in chemical synthesis and potential drug development. Studies have explored these aspects through reactions with other chemicals, providing a foundation for understanding the compound's chemical behavior and potential applications (Pietra et al., 1971).
科学的研究の応用
Solid-state Structure and Synthesis
- Solid-state Structure : The compound (Z)-2-(2-phenylbenzylidene)-3-quinuclidinone, closely related to 2-(3-bromobenzylidene)quinuclidin-3-one, was studied for its solid-state structure. It was found that the molecule shows a trans conformation around the double bond and presents geometric and conformational deformations to release intramolecular strains or nonbonded interactions (Santini et al., 1994).
- Synthesis of Quinuclidine Derivatives : A method for the synthesis of quinuclidine derivatives involves the preparation of novel N-benzyl protected quinuclidine esters, including the use of butyrylcholinesterase (BChE) as a biocatalyst (Primožič et al., 2012).
Molecular Structure and Conformation
- Molecular Structure Analysis : The crystal structures of (Z) and (E) isomers of 2-(2-phenylbenzylidene)-3-quinuclidinone were analyzed. They exhibit trans and cis conformations of the substituents around the double bond, respectively (Santini et al., 1995).
Antioxidative and Antimicrobial Agents
- Potential Antioxidative and Antimicrobial Agents : Novel ammonium salts containing the quinuclidine moiety were synthesized and tested for their antioxidative, antibacterial, and antifungal potential. Certain compounds exhibited considerable antibacterial efficiency and potent antifungal activity (Odžak et al., 2017).
Hydrogen Bonding and Molecular Association
- Study of Hydrogen Bonding : The structure of 2-(quinuclidinium)-butyric acid bromide hydrate was determined, revealing insights into hydrogen bonding interactions and molecular association, which could be significant in understanding the behavior of similar quinuclidine derivatives (Dega-Szafran et al., 2010).
特性
IUPAC Name |
(2E)-2-[(3-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-12-3-1-2-10(8-12)9-13-14(17)11-4-6-16(13)7-5-11/h1-3,8-9,11H,4-7H2/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKPMYHINSDBBN-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone](/img/structure/B5609802.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5609804.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609810.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-3-methylpiperidine](/img/structure/B5609839.png)
![2-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5609846.png)
![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5609849.png)


![3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5609899.png)
![4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5609909.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5609916.png)
![N-((3S*,4R*)-4-(5-methyl-2-furyl)-1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5609921.png)
